molecular formula C9H7ClO2S2 B2991248 3-Methylbenzo[b]thiophene-2-sulphonyl chloride CAS No. 58401-21-1

3-Methylbenzo[b]thiophene-2-sulphonyl chloride

Cat. No.: B2991248
CAS No.: 58401-21-1
M. Wt: 246.72
InChI Key: ZYWPTEYCYRLUSL-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is an organosulfur compound with the molecular formula C9H7ClO2S2 It is a derivative of benzo[b]thiophene, featuring a sulphonyl chloride group at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzo[b]thiophene-2-sulphonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 3-methylbenzo[b]thiophene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, and the resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to obtain the sulphonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[b]thiophene-2-sulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulphonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides with higher oxidation states.

    Reduction Reactions: Reduction of the sulphonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonyl Thiols: Formed by reaction with thiols.

Scientific Research Applications

3-Methylbenzo[b]thiophene-2-sulphonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds and heterocyclic compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methylbenzo[b]thiophene-2-sulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-sulphonyl chloride: Lacks the methyl group at the 3-position.

    3-Methylbenzo[b]thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulphonyl chloride group.

    3-Methylbenzo[b]thiophene: Lacks the sulphonyl chloride group.

Uniqueness

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is unique due to the presence of both a methyl group and a sulphonyl chloride group, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

3-methyl-1-benzothiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S2/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWPTEYCYRLUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58401-21-1
Record name 3-methyl-1-benzothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 3-methylbenzothiophene-2-sulfonic acid (45 mg, 0.20 mmol) was mixed with POCl3 (2 mL, 20 mmol) and CH2Cl2 (2 mL) and heated at 70° C. for 6 h. The reaction mixture was diluted with CH2Cl2 before the reaction was quenched with ice and stirred at room temperature for 1 h. The organic phase was separated. Evaporation of the solvents afforded 57 mg the title compound (91%).
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

To an ice cooled suspension of sodium hydride (60-65% in mineral oil, 0.030 g) in absolute DMSO (3 ml) was added 4-(4-amino-3-methanesulfonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.106 g). The mixture was stirred at 0-5° C. for 30 minutes, and a solution 5-fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride (0.237 g) in absolute DMSO (1 ml) was added dropwise. The reaction mixture was stirred at rt for 5 h, quenched with ice/water/1 N HCl, and extracted with ethyl acetate. The organic phases were washed, dried and concentrated, and the residue was chromatographed over silica gel using heptane/ethyl acetate as eluent to obtain the desired compound (0.0.025 g) methylbenzo[b]thiophene-2-sulphonyl chloride (0.237 g) to obtain the desired compound (0.025 g) as a yellowish foam. MS (ISN): 581.3 (M−H)−
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
4-(4-amino-3-methanesulfonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.106 g
Type
reactant
Reaction Step Three
Quantity
0.237 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

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